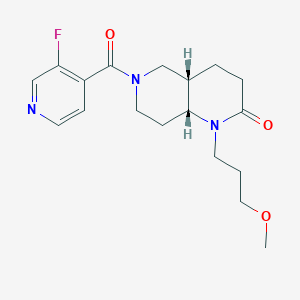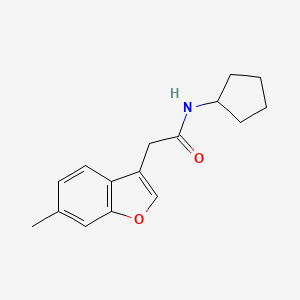![molecular formula C19H14N2 B5308437 5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine](/img/structure/B5308437.png)
5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine, also known as IPr*Me, is a nitrogen-containing heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound is widely used in organic synthesis, catalysis, and material science due to its unique structure and reactivity.
Mecanismo De Acción
The mechanism of action of 5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine*Me is not fully understood, but it is believed to act as a strong electron-donating ligand, which enhances the reactivity of transition metal catalysts. This allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds in organic synthesis reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound*Me. However, it is believed to be non-toxic and non-carcinogenic, making it a safe compound for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine*Me is its high reactivity and selectivity, which allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds in organic synthesis reactions. Additionally, this compound is stable and easy to handle, making it a popular choice for use in scientific research. However, one of the limitations of this compound*Me is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of 5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine*Me in scientific research. One potential area of research is the development of new catalytic systems using this compound*Me as a ligand, which could lead to the efficient synthesis of new organic compounds. Additionally, this compound*Me could be used in the development of new materials with unique properties, such as increased stability and selectivity. Finally, further research is needed to fully understand the mechanism of action of this compound*Me, which could lead to the development of new and more efficient catalytic systems.
Métodos De Síntesis
The synthesis of 5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine*Me involves the reaction of 4-methylphenylamine with 3-bromoindene in the presence of a palladium catalyst. The reaction proceeds via a palladium-catalyzed cross-coupling reaction, which results in the formation of this compound*Me. This method is highly efficient and provides a high yield of the desired product.
Aplicaciones Científicas De Investigación
5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine*Me has been extensively used in various scientific research applications, including organic synthesis, catalysis, and material science. This compound is widely used as a ligand in transition metal-catalyzed reactions, which allows for the efficient synthesis of various organic compounds. Additionally, this compound*Me has been used in the development of new materials, such as metal-organic frameworks and polymers.
Propiedades
IUPAC Name |
N-(4-methylphenyl)indeno[1,2-b]pyridin-5-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-13-8-10-14(11-9-13)21-19-16-6-3-2-5-15(16)18-17(19)7-4-12-20-18/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSPRYZKFZKDRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C3=C(C4=CC=CC=C42)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![allyl 7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5308354.png)
![N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide](/img/structure/B5308360.png)
![3-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}phenol](/img/structure/B5308365.png)
![7-(2-butoxybenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5308372.png)



![ethyl 1-methyl-2-oxo-6-propyl-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5308401.png)
![N-(3-chloro-4-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5308413.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5308419.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5308426.png)
![1-allyl-4-[(3-chloro-4-fluorophenoxy)acetyl]piperazine](/img/structure/B5308428.png)

